6-Nitroindazole

Nitric Oxide Synthase Neuronal NOS Enzyme Inhibition

6-Nitroindazole (CAS 7597-18-4) is the only nitroindazole isomer combining potent MAO-B inhibition (IC₅₀ = 2.5 µM) with intermediate nNOS/iNOS activity (IC₅₀ = 31.6–56 µM). This dual profile is essential for MPTP-Parkinsonism and neuropathic pain models where 7-nitroindazole's weak MAO-B affinity confounds NOS-dependent readouts. Substitution with 5- or 7-nitroindazole is scientifically invalid—only the 6-nitro isomer yields the characteristic antinociceptive and sedation signatures required for mechanistic parsing. Also serves as a privileged indazole scaffold for 6-amino derivatization in kinase/GPCR library synthesis.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 7597-18-4
Cat. No. B021905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroindazole
CAS7597-18-4
Synonyms6-Nitro-1(2)H-indazole;  6-Nitro-1H-indazole; 
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NN=C2
InChIInChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9)
InChIKeyORZRMRUXSPNQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroindazole (CAS 7597-18-4): A Differentiated Indazole Scaffold for Nitric Oxide Synthase and Monoamine Oxidase Research


6-Nitroindazole is a nitro-substituted indazole heterocycle (molecular formula C₇H₅N₃O₂, molecular weight 163.13) characterized by a nitro group at the 6-position of the indazole ring system . It functions primarily as an inhibitor of nitric oxide synthase (NOS) isoforms, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), and also demonstrates potent inhibition of human monoamine oxidase B (MAO-B) [1][2]. The compound is a yellow to light brown crystalline powder with a melting point of 180–184 °C and predicted logP of approximately 1.99–2.1 . Its substitution pattern confers a distinct activity profile relative to other nitroindazole positional isomers, making it a valuable tool compound for probing NOS- and MAO-dependent pathways in neuroinflammation, pain, and neurodegeneration research [1][2].

Why 6-Nitroindazole Cannot Be Replaced by Other Nitroindazole Isomers in NOS and MAO Research


Substitution of 6-nitroindazole with other nitroindazole positional isomers—such as 5-nitroindazole or 7-nitroindazole—is not scientifically valid because the position of the nitro group on the indazole ring dictates both the potency and the isoform selectivity profile against NOS and MAO enzymes [1]. Direct comparative studies demonstrate that 6-nitroindazole occupies a unique intermediate position in NOS inhibitory potency (IC₅₀ ≈ 31.6–56 µM for nNOS and iNOS) that is distinctly lower than 7-nitroindazole but significantly higher than 5-nitroindazole and unsubstituted indazole [2]. Conversely, 6-nitroindazole exhibits markedly superior MAO-B inhibition (IC₅₀ = 2.5 µM) compared to 7-nitroindazole (IC₅₀ = 27.8 µM) [3]. In vivo antinociceptive ED₅₀ values and sedation profiles further differentiate 6-nitroindazole from its isomers, underscoring that simple in-class substitution would compromise experimental reproducibility and invalidate structure–activity relationship interpretations [4]. Therefore, procurement must be guided by the specific substitution pattern required for the target assay.

Quantitative Differentiation of 6-Nitroindazole: Head-to-Head Comparative Evidence Against Key Analogs


nNOS Inhibition Potency: 6-Nitroindazole Occupies a Unique Intermediate Tier Between 7-Nitroindazole and 5-Nitroindazole

6-Nitroindazole inhibits rat cerebellar nNOS with an IC₅₀ of 31.6 ± 3.4 µM, positioning it as a moderately potent inhibitor that is significantly weaker than 7-nitroindazole (IC₅₀ = 0.9 ± 0.1 µM) but more potent than 5-nitroindazole (IC₅₀ = 47.3 ± 2.3 µM) and unsubstituted indazole (IC₅₀ = 177.8 ± 2.1 µM) [1]. This intermediate potency is critical for experimental designs requiring partial nNOS blockade without the profound inhibition characteristic of 7-nitroindazole [1].

Nitric Oxide Synthase Neuronal NOS Enzyme Inhibition

Constitutive Bovine Brain NOS (nNOS) Isoform Inhibition: 6-Nitroindazole Demonstrates 16-Fold Higher Potency Than 5-Nitroindazole

In a purified constitutive NOS preparation from bovine brain, 6-nitroindazole inhibited citrulline formation with an IC₅₀ of 40 µM. This value is intermediate between 7-nitroindazole (IC₅₀ = 2.5 µM) and 5-nitroindazole (IC₅₀ = 1.15 mM) [1]. Notably, 6-nitroindazole is approximately 16-fold more potent than 5-nitroindazole in this isoform context, highlighting that the 6-nitro substitution confers a specific enhancement in NOS inhibitory activity compared to the 5-nitro analog [1].

Nitric Oxide Synthase nNOS Isoform Selectivity

Inducible NOS (iNOS) Inhibition: 6-Nitroindazole Exhibits 4.3-Fold Greater Potency Than 5-Nitroindazole

Against the inducible NOS isoform from murine macrophages (264.7 cell line), 6-nitroindazole inhibited citrulline formation with an IC₅₀ of 56 µM, compared to 20 µM for 7-nitroindazole and 240 µM for 5-nitroindazole [1]. This represents a 4.3-fold improvement in potency over 5-nitroindazole and a 2.8-fold reduction in potency relative to 7-nitroindazole [1]. The graded increase in inhibitory potency with nitro group position (7 > 6 > 5) is consistent across both constitutive and inducible NOS isoforms [1].

Inducible NOS Inflammation Macrophage NOS

Human MAO-B Inhibition: 6-Nitroindazole is 11-Fold More Potent Than 7-Nitroindazole

6-Nitroindazole inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 2.5 µM, demonstrating markedly superior potency compared to 7-nitroindazole (IC₅₀ = 27.8 µM) and comparable activity to 5-nitroindazole (IC₅₀ = 0.99 µM, Kᵢ = 0.102 µM) [1]. In functional assays assessing MPTP neurotoxin oxidation, 6-nitroindazole and 5-nitroindazole were more effective at reducing toxic MPP⁺ and MPDP⁺ formation than 7-nitroindazole [1]. 6-Nitroindazole also exhibited hydroxyl radical scavenging activity with a rate constant k ≈ 10¹⁰ M⁻¹ s⁻¹, comparable to other nitroindazole isomers [1].

Monoamine Oxidase B Neuroprotection Parkinson's Disease Models

In Vivo Antinociceptive Efficacy: 6-Nitroindazole Requires 2.3-Fold Higher Dose Than 7-Nitroindazole but Produces Distinct Sedation Profile

In the mouse acetic acid-induced abdominal constriction assay, 6-nitroindazole exhibited an ED₅₀ of 62.5 mg kg⁻¹ (i.p.), compared to 27.5 mg kg⁻¹ for 7-nitroindazole and 41.0 mg kg⁻¹ for unsubstituted indazole [1]. In the formalin-induced hindpaw licking assay, ED₅₀ values were 44.0 mg kg⁻¹ for 6-nitroindazole and 22.5 mg kg⁻¹ for 7-nitroindazole [1]. In a separate study using a rat spinal cord injury model of chronic allodynia, 6-nitroindazole relieved allodynia but was associated with severe sedation, whereas 7-nitroindazole relieved allodynia without sedation but caused motor deficits at high doses [2].

Antinociception Pain Research In Vivo Pharmacology

Physicochemical and Synthetic Utility: 6-Nitroindazole as a Versatile Intermediate for 1- and 6-Substituted Indazole Derivatives

6-Nitroindazole serves as a key synthetic intermediate for preparing 1- and 6-substituted 1H-indazoles, enabling the construction of diverse compound libraries for structure–activity relationship studies [1]. Unlike 7-nitroindazole, which is more commonly employed as a direct pharmacological tool, 6-nitroindazole's nitro group at the 6-position and its NH group provide distinct sites for further functionalization. Spectroscopic and electrochemical studies confirm that the electronic distribution in 6-nitroindazole differs significantly from 5-nitroindazole, influencing nitroreduction processes essential for biological activity [2]. The compound is commercially available with typical purity ≥98% (GC), melting point 180–184 °C, and solubility in hot methanol (very faint turbidity) .

Synthetic Intermediate Heterocyclic Chemistry Medicinal Chemistry

High-Value Application Scenarios for 6-Nitroindazole in Neuroscience, Inflammation, and Chemical Biology


Differentiating nNOS- vs. MAO-B-Dependent Neuroprotective Mechanisms in Parkinson's Disease Models

In MPTP-induced Parkinsonism models, 6-nitroindazole serves as a dual probe that inhibits both nNOS (IC₅₀ = 31.6–40 µM) and MAO-B (IC₅₀ = 2.5 µM) [1][2]. Its 11-fold greater MAO-B potency compared to 7-nitroindazole allows researchers to parse neuroprotective effects attributable to MAO-B inhibition (reduced MPTP bioactivation) from those mediated by nNOS inhibition (reduced nitric oxide-mediated oxidative stress) [2]. This dual activity profile makes 6-nitroindazole particularly valuable for studies where 7-nitroindazole's weak MAO-B inhibition would confound interpretation of NOS-dependent outcomes [1].

Investigating iNOS-Driven Inflammatory Pathways with a Moderate-Potency Inhibitor

6-Nitroindazole inhibits murine iNOS with an IC₅₀ of 56 µM, which is 4.3-fold more potent than 5-nitroindazole but 2.8-fold less potent than 7-nitroindazole [1]. This intermediate potency is advantageous for in vitro macrophage or microglial inflammation assays where complete iNOS blockade may mask subtle regulatory feedback mechanisms or where high inhibitor concentrations may introduce cytotoxicity [1]. The compound enables graded inhibition of NO production without the off-target liabilities associated with more potent NOS inhibitors [1].

Synthesis of 1- and 6-Substituted Indazole Libraries for Kinase or GPCR Drug Discovery

As a commercial building block with well-defined electronic properties, 6-nitroindazole is employed as a starting material for the synthesis of 1-substituted and 6-amino indazole derivatives [1]. The nitro group at the 6-position can be reduced to an amine, providing a handle for amide coupling or heterocycle formation. Spectroscopic (NMR, ESR) and electrochemical (CV) characterization confirms that the 6-nitro substitution pattern yields distinct reduction potentials and electron density distribution compared to 5-nitroindazole, enabling predictable reactivity in subsequent synthetic steps [2]. This is particularly relevant for constructing focused libraries targeting kinases or GPCRs where indazole is a privileged scaffold [1].

Chronic Pain Research Requiring NOS Inhibition with Quantifiable Sedation Liability

In rodent models of chronic neuropathic pain (e.g., spinal cord injury-induced allodynia), 6-nitroindazole relieves allodynia but produces severe sedation, whereas 7-nitroindazole relieves allodynia without sedation but induces motor deficits at high doses [1]. This distinct behavioral profile makes 6-nitroindazole a valuable comparator for dissecting the role of NOS inhibition in pain relief versus central nervous system depressant effects. Researchers can employ 6-nitroindazole to control for sedation artifacts when evaluating novel analgesics that also target NOS [2].

Technical Documentation Hub

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